molecular formula C11H14O2 B3124177 2-butylbenzoic Acid CAS No. 31627-70-0

2-butylbenzoic Acid

Cat. No.: B3124177
CAS No.: 31627-70-0
M. Wt: 178.23 g/mol
InChI Key: SMNNDVUKAKPGDD-UHFFFAOYSA-N
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Description

2-Butylbenzoic acid is an organic compound with the chemical formula C11H14O2. It is a derivative of benzoic acid, where a butyl group is attached to the second carbon of the benzene ring. This compound is known for its colorless to pale yellow crystalline appearance and special aromatic odor. It is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butylbenzoic acid can be synthesized through various methods. One common method involves the reaction of O-methyl benzoic acid with tert-butyl lithium, which introduces a tert-butyl group into the ortho position of the toluic acid . Another method involves the oxidation of alkylbenzenes, where butylbenzene is oxidized by aqueous potassium permanganate (KMnO4) to give this compound .

Industrial Production Methods

Industrial production of this compound often involves the oxidation of p-tert-butyltoluene with air in the presence of acetic acid as a solvent, cobalt acetate as a catalyst, and sodium bromide as a catalyst initiator. This reaction is carried out in an autoclave, and the reaction mixture is analyzed using gas chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Butylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Substitution: N-bromosuccinimide (NBS) with benzoyl peroxide as a radical initiator.

Major Products

The major products formed from these reactions include this compound from oxidation and various substituted benzoic acids from electrophilic aromatic substitution reactions.

Scientific Research Applications

2-Butylbenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-butylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, the oxidation of alkyl side chains to form carboxyl groups involves the formation of intermediate benzylic radicals . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Butylbenzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, which make it suitable for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-butylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h4-5,7-8H,2-3,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNNDVUKAKPGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185508
Record name Benzoic acid, butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31627-70-0
Record name Benzoic acid, butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031627700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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